molecular formula C25H22Cl2F3N5O2 B2611597 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide CAS No. 338979-33-2

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide

Cat. No.: B2611597
CAS No.: 338979-33-2
M. Wt: 552.38
InChI Key: QUHHEZXSHGKSGP-UHFFFAOYSA-N
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Description

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide is a useful research compound. Its molecular formula is C25H22Cl2F3N5O2 and its molecular weight is 552.38. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Analytical and Quality Control Methods Research on related compounds, such as imatinib mesylate and its derivatives, showcases the development of analytical methods for quality control. For example, a study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the importance of analytical chemistry in the pharmaceutical industry for ensuring the purity and quality of medications Lei Ye et al., 2012.

Pharmacokinetics and Metabolism Understanding the metabolism and pharmacokinetics of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib, is crucial for drug development. A study identified the metabolites of flumatinib in chronic myelogenous leukemia patients, which aids in determining the drug's metabolic pathways in humans Aishen Gong et al., 2010.

Degradation Products Identification Identifying degradation products under stress conditions is vital for drug stability studies. Research on imatinib mesylate revealed its main degradation products under various conditions, which is essential for developing stable pharmaceutical formulations W. Szczepek et al., 2007.

Drug Synthesis and Characterization The synthesis and characterization of novel compounds, such as N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, demonstrate the process of discovering new therapeutic agents. These studies often include detailed chemical synthesis routes, structural characterization, and initial biological activity assessments H. Bi, 2014.

Antineoplastic Agents Development Investigating new antineoplastic agents involves synthesizing and evaluating compounds for their potential to inhibit cancer cell growth. Studies on compounds like flumatinib underscore the ongoing efforts to discover and develop new treatments for cancer Aishen Gong et al., 2010.

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methoxyiminomethyl]-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2F3N5O2/c26-20-5-1-17(2-6-20)15-37-33-16-32-24(36)18-3-7-21(8-4-18)34-9-11-35(12-10-34)23-22(27)13-19(14-31-23)25(28,29)30/h1-8,13-14,16H,9-12,15H2,(H,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHHEZXSHGKSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NC=NOCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)N/C=N\OCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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